Ethyl 3-(trifluoromethyl)pyrazole-4-carboxylate Ethyl 3-(trifluoromethyl)pyrazole-4-carboxylate
Brand Name: Vulcanchem
CAS No.: 155377-19-8
VCID: VC20758005
InChI: InChI=1S/C7H7F3N2O2/c1-2-14-6(13)4-3-11-12-5(4)7(8,9)10/h3H,2H2,1H3,(H,11,12)
SMILES: CCOC(=O)C1=C(NN=C1)C(F)(F)F
Molecular Formula: C7H7F3N2O2
Molecular Weight: 208.14 g/mol

Ethyl 3-(trifluoromethyl)pyrazole-4-carboxylate

CAS No.: 155377-19-8

Cat. No.: VC20758005

Molecular Formula: C7H7F3N2O2

Molecular Weight: 208.14 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 3-(trifluoromethyl)pyrazole-4-carboxylate - 155377-19-8

CAS No. 155377-19-8
Molecular Formula C7H7F3N2O2
Molecular Weight 208.14 g/mol
IUPAC Name ethyl 5-(trifluoromethyl)-1H-pyrazole-4-carboxylate
Standard InChI InChI=1S/C7H7F3N2O2/c1-2-14-6(13)4-3-11-12-5(4)7(8,9)10/h3H,2H2,1H3,(H,11,12)
Standard InChI Key VYXIHSAEOXPAEY-UHFFFAOYSA-N
SMILES CCOC(=O)C1=C(NN=C1)C(F)(F)F
Canonical SMILES CCOC(=O)C1=C(NN=C1)C(F)(F)F

Ethyl 3-(trifluoromethyl)pyrazole-4-carboxylate (CAS 155377-19-8) is a fluorinated pyrazole derivative with applications in pharmaceutical and agrochemical research. This compound serves as a key intermediate in synthesizing biologically active molecules, particularly antifungal agents . Below is a structured analysis of its properties, synthesis, and applications.

Synthesis

The compound is synthesized via cyclization of ethyl 2-(ethoxymethylene)-4,4,4-trifluoroacetoacetate with hydrazine hydrate :

Reaction Conditions:

  • Reactants: Hydrazine hydrate, ethyl 2-(ethoxymethylene)-4,4,4-trifluoroacetoacetate

  • Solvent: Ethanol

  • Temperature: 0°C → room temperature

  • Time: 4.5 hours

  • Yield: 95%

Procedure:

  • Hydrazine hydrate is dissolved in ethanol and cooled to 0°C.

  • A solution of ethyl 2-(ethoxymethylene)-4,4,4-trifluoroacetoacetate in ethanol is added dropwise.

  • The mixture warms to room temperature, concentrated, and purified via recrystallization in cyclohexane .

Physicochemical Properties

  • Infrared Spectrum: Authentic IR data confirms functional groups (ester C=O at ~1700 cm⁻¹, pyrazole ring vibrations) .

  • Crystallography: A crystal structure study confirms planar pyrazole geometry and intermolecular hydrogen bonding .

Applications in Antifungal Research

Ethyl 3-(trifluoromethyl)pyrazole-4-carboxylate derivatives exhibit antifungal activity:

  • Derivatives: N-(substituted pyridinyl)-1-methyl-3-trifluoromethylpyrazole-4-carboxamides .

  • Activity:

    • Compound 6a: 58% inhibition against Gibberella zeae at 100 µg/mL .

    • Compound 6b: 52% inhibition against Fusarium oxysporum .

  • Mechanism: Likely involves disruption of fungal cell membrane synthesis or enzyme inhibition .

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